molecular formula C7H7NO3 B568147 3-Nitrobenzyl alcohol-OD CAS No. 117897-59-3

3-Nitrobenzyl alcohol-OD

Cat. No. B568147
M. Wt: 154.143
InChI Key: CWNPOQFCIIFQDM-QOWOAITPSA-N
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Description

3-Nitrobenzyl alcohol is an organic compound with the formula C7H7NO3 . In mass spectrometry, this compound is often abbreviated as “3-NBA” or “m-NBA” and has been used as a liquid matrix for fast atom bombardment and matrix-assisted laser desorption ionization .


Synthesis Analysis

The selective synthesis of benzaldehydes from corresponding benzyl alcohols has been carried out by using hypochlorite as an oxidant in organic medium under phase transfer catalysis . The reduction of the aldehyde group using sodium borohydride results in the production of an alcohol-containing product .


Molecular Structure Analysis

The molecular structure of 3-Nitrobenzyl alcohol consists of a benzene ring with a nitro group (-NO2) and a hydroxymethyl group (-CH2OH) attached to it . The presence of these functional groups gives the molecule its unique properties.


Chemical Reactions Analysis

The conversion of 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol using sodium borohydride is a common reaction involving this compound . The nitro functional group remains unchanged during this chemical process .


Physical And Chemical Properties Analysis

3-Nitrobenzyl alcohol has a molar mass of 153.14 and a density of 1.29 g/mL . It has a melting point of 30 to 32 °C and a boiling point of 175 to 180 °C .

Scientific Research Applications

  • Bioreductive Alkylating Agents : o-Nitrobenzyl alcohol derivatives, such as o-nitrobenzyl and p-nitrobenzyl alcohols, have been studied as potential bioreductive alkylating agents. They are particularly valuable in combination therapy for the treatment of solid tumors due to their selective toxicity to hypoxic neoplastic cells (Teicher & Sartorelli, 1980).

  • Polymer and Materials Science : o-Nitrobenzyl group (o-NB), a derivative of o-nitrobenzyl alcohol, is frequently utilized in polymer and materials science. It is used in photodegradable hydrogels, functionalization of (block) copolymers, thin film patterning, self-assembled monolayers, and photocleavable bioconjugates (Zhao, Sterner, Coughlin, & Théato, 2012).

  • Photoaffinity Labeling and Crosslinking : 2-Nitrobenzyl alcohol (NB) derivatives are used for photoaffinity labeling and crosslinking of biomolecules, with amine selectivity. They are promising for applications in drug discovery, chemical biology, and protein engineering (Wang et al., 2020).

  • Metabolism Studies : Research on nitrotoluenes metabolism in hepatocytes has shown that they are converted to their corresponding nitrobenzyl alcohols, indicating the significance of these compounds in metabolic pathways (Debethizy & Rickert, 1984).

  • Fast Atom Bombardment Mass Spectrometry : Deuterium-labeled 3-nitrobenzyl alcohol has been used as a matrix in fast atom bombardment mass spectrometry for determining the number of exchangeable hydrogens in a molecule, particularly useful for samples that do not provide spectra with other matrices (Reddy, Mykytyn, & Schram, 1989).

  • Peptide Sequencing and Characterization : m-Nitrobenzyl alcohol (m-NBA) enhances the average charge state of protonated gas-phase molecular ions generated from tryptic peptides and phosphopeptides, improving peptide sequencing and characterization in proteomic studies (Kjeldsen et al., 2007).

Safety And Hazards

3-Nitrobenzyl alcohol may cause respiratory irritation, serious eye irritation, and skin irritation . In case of skin contact, it is advised to wash off with soap and plenty of water. If inhaled, move the person into fresh air .

properties

IUPAC Name

1-(deuteriooxymethyl)-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2/i9D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNPOQFCIIFQDM-QOWOAITPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrobenzyl alcohol-OD

Citations

For This Compound
4
Citations
DR Phillips, M Uramoto, K Isono… - The Journal of Organic …, 1993 - ACS Publications
… Values in parentheses indicate corresponding mass values from a separate experiment in which deuterium change of 3a was carried out in 3-nitrobenzyl alcohol-Od FAB matrix. …
Number of citations: 67 pubs.acs.org
JT Moolayil, M George, R Srinivas, NS Swamy… - International Journal of …, 2006 - Elsevier
… When we made the [M + D] + by FAB of compound 1 by using 3-nitrobenzyl alcohol-OD as the matrix and obtained both its MI and high-energy CAD spectra, we found that intensity ratio …
Number of citations: 10 www.sciencedirect.com
JT Moolayil, M George, R Srinivas, D Giblin… - Journal of the American …, 2007 - Springer
A novel gas-phase electrophilic cyclization, initiated by the protonation of a nitro group, occurs for 2-nitrophenyl phenyl ether and for the analogous sulfide and amine, leading to …
Number of citations: 8 link.springer.com
DR Phillips - 1992 - scholar.archive.org
This dissertation is composed of three major topics: the structure determination, principally by mass spectrometry, of a new nucleotide antibiotic, phosmidosine; a comparative study of …
Number of citations: 3 scholar.archive.org

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